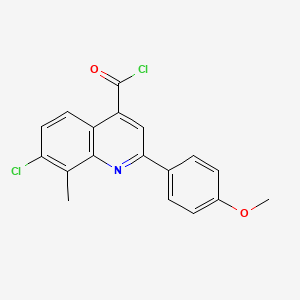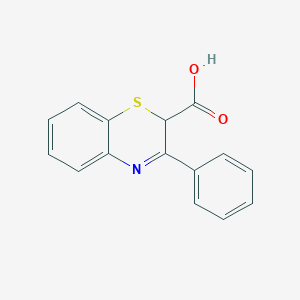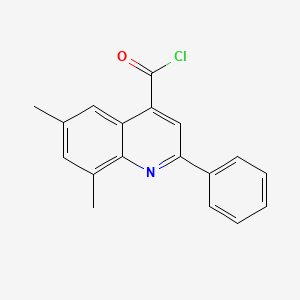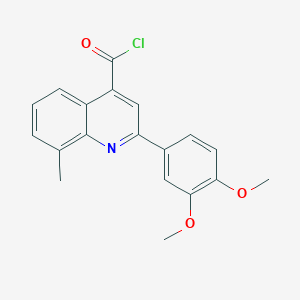
7-Chloro-2-(4-methoxyphenyl)-8-methylquinoline-4-carbonyl chloride
Descripción general
Descripción
The compound “7-Chloro-2-(4-methoxyphenyl)-8-methylquinoline-4-carbonyl chloride” is a quinoline derivative. Quinolines are a class of organic compounds with a double-ring structure, containing a benzene ring fused to a pyridine ring . They are widely used in medicinal chemistry due to their versatile applications .
Molecular Structure Analysis
The molecular structure of this compound would likely feature a planar quinoline core, with a chlorine atom at the 7-position, a methyl group at the 8-position, and a 4-methoxyphenyl group at the 2-position . The carbonyl chloride group is likely attached at the 4-position of the quinoline ring .Chemical Reactions Analysis
Quinoline derivatives can undergo a variety of chemical reactions, including nucleophilic aromatic substitution reactions . The specific reactions this compound can undergo would depend on the reaction conditions and the presence of other reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Quinoline derivatives generally have unique physical and chemical properties, biological activities, and industrial applications .Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
- Chloroquine and Derivatives : Chloroquine has been known for its antimalarial effects but is being phased out due to resistance. Research has explored its biochemical properties for repurposing in various diseases, indicating a broader potential application for similar compounds in managing infectious and noninfectious diseases (Njaria et al., 2015).
- 8-Hydroxyquinoline Derivatives : The scaffold of 8-hydroxyquinoline has drawn attention due to its significant biological activities, including anticancer, antiviral, and treatment of neurodegenerative disorders. This highlights the potential of structurally similar compounds in developing broad-spectrum drug molecules (Gupta et al., 2021).
Environmental Applications
- Sorption to Soil and Organic Matter : Studies on compounds like 2,4-D and related herbicides, which share chemical functionalities with quinoline derivatives, provide insights into the environmental behavior and remediation potential of similar compounds. Sorption parameters and interactions with soil organic matter and minerals are critical for environmental risk assessments (Werner et al., 2012).
Advanced Oxidation Processes
- Degradation of Persistent Organic Pollutants : The study of advanced oxidation processes (AOPs) for degrading recalcitrant compounds, including pharmaceuticals like acetaminophen, provides a framework that could apply to the degradation and environmental management of similar complex molecules. Understanding the pathways, by-products, and potential toxicity of degradation products is crucial for environmental science applications (Qutob et al., 2022).
Mecanismo De Acción
Target of Action
Quinoline derivatives, a class to which this compound belongs, have been found to interact with a variety of biological targets, including various enzymes and receptors .
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function
Biochemical Pathways
Quinoline derivatives are known to influence a variety of biochemical pathways, depending on their specific targets
Result of Action
Quinoline derivatives have been associated with a range of biological activities, including antimicrobial, antiviral, and anticancer effects
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
7-Chloro-2-(4-methoxyphenyl)-8-methylquinoline-4-carbonyl chloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular metabolism . The compound’s interaction with proteins can lead to alterations in protein function and stability, which may contribute to its biological activity.
Cellular Effects
The effects of this compound on cells are multifaceted. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can modulate the activity of key signaling molecules, leading to changes in cell proliferation, apoptosis, and differentiation . Additionally, it has been observed to affect the expression of genes involved in various cellular processes, further highlighting its impact on cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . This binding interaction can result in conformational changes in the target molecules, thereby altering their activity. Furthermore, the compound has been shown to influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. The compound’s stability and degradation over time can impact its biological activity . Long-term studies have revealed that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell growth and viability. These findings underscore the importance of considering temporal factors when evaluating the compound’s effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of the compound can have beneficial effects, such as reducing inflammation and inhibiting tumor growth . High doses may lead to toxic or adverse effects, including organ damage and impaired physiological function. These dosage-dependent effects highlight the need for careful dose optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes . The compound’s influence on metabolic flux and metabolite levels can have significant implications for cellular function and overall metabolism. Understanding these metabolic interactions is essential for elucidating the compound’s biochemical properties.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation in specific tissues can influence its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall biological activity.
Propiedades
IUPAC Name |
7-chloro-2-(4-methoxyphenyl)-8-methylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO2/c1-10-15(19)8-7-13-14(18(20)22)9-16(21-17(10)13)11-3-5-12(23-2)6-4-11/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEOHKLKOKMKHFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2C(=O)Cl)C3=CC=C(C=C3)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601164764 | |
| Record name | 7-Chloro-2-(4-methoxyphenyl)-8-methyl-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601164764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160263-66-0 | |
| Record name | 7-Chloro-2-(4-methoxyphenyl)-8-methyl-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160263-66-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-2-(4-methoxyphenyl)-8-methyl-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601164764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















